

Fengabine: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: *Fengabine*

Cat. No.: *B1672504*

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Abstract

Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants (TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was never marketed.^[1] This document provides a comprehensive technical overview of the discovery and development history of **Fengabine**, detailing its preclinical and clinical pharmacology, mechanism of action, and available quantitative data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

Fengabine was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS). While the specific details of the initial screening and lead optimization process are not extensively documented in publicly available literature, it emerged as a promising antidepressant candidate from a series of novel benzylidene derivatives.

Synthesis:

A detailed, step-by-step synthetic route for **Fengabine** is not publicly available in the reviewed literature.

Preclinical Pharmacology

Fengabine demonstrated a profile of antidepressant-like activity in various established animal models.[\[2\]](#)

Table 1: Summary of Fengabine Preclinical Efficacy

Model	Species	Dose Range (i.p.)	Observed Effect	Reference
Learned Helplessness	Rat	25-50 mg/kg	Antagonized the escape deficit. [2]	Lloyd KG, et al. (1987)
Olfactory Bulbectomy	Rat	Not specified	Reversed the passive avoidance deficit. [2]	Lloyd KG, et al. (1987)
Paradoxical Sleep	Rat	Not specified	Decreased paradoxical sleep. [2]	Lloyd KG, et al. (1987)
5-HTP-induced Head Twitches	Not specified	Not specified	Antagonized head twitches.	Lloyd KG, et al. (1987)
Reserpine-induced Ptosis	Not specified	Not specified	Weakly reversed ptosis.	Lloyd KG, et al. (1987)

Experimental Protocols

Learned Helplessness in Rats:

- Objective: To assess the ability of a compound to reverse the behavioral deficits induced by exposure to inescapable stress.
- Methodology:
 - Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle box.

- Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to escapable shocks. The latency to escape to the other side of the box is measured. "Helpless" animals exhibit a significant increase in escape latency.
- Drug Administration: **Fengabine** or vehicle is administered intraperitoneally (i.p.) prior to the testing phase.
- Endpoint: A significant reduction in the escape latency in the drug-treated group compared to the vehicle-treated group indicates antidepressant-like activity.

Olfactory Bulbectomy in Rats:

- Objective: To evaluate antidepressant-like activity in a model of depression characterized by behavioral hyperactivity and cognitive deficits.
- Methodology:
 - Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve as controls.
 - Recovery: Animals are allowed to recover for a period of several weeks, during which they develop characteristic behavioral changes.
 - Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a brightly lit platform and have the option to step down into a dark compartment where they receive a mild foot shock.
 - Drug Administration: **Fengabine** or vehicle is administered chronically during the post-operative period.
 - Endpoint: The latency to step down into the dark compartment is measured. A longer step-down latency in the drug-treated bulbectomized group, compared to the vehicle-treated bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like effects.

Mechanism of Action

Fengabine's mechanism of action is unique and not fully elucidated. It is characterized as a GABAergic agent, yet it does not directly interact with GABA receptors.

In Vitro Pharmacology

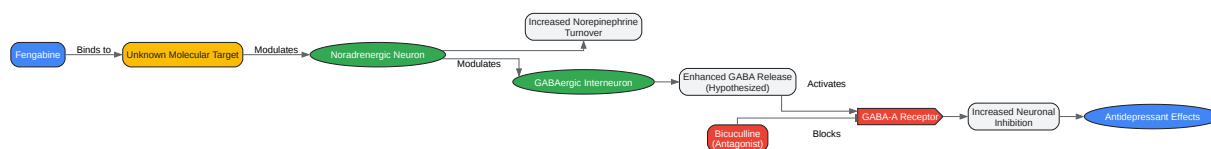
Binding Profile: **Fengabine**'s binding affinity for a wide range of neurotransmitter receptors, transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the uptake of monoamines like norepinephrine and serotonin, nor does it inhibit monoamine oxidase.

Note: Specific quantitative binding data (K_i or IC_{50} values) are not available in the reviewed literature.

Proposed Signaling Pathway

The antidepressant effects of **Fengabine** are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement of GABA-A receptor signaling. Furthermore, studies have shown that **Fengabine** accelerates the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the noradrenergic system.

The exact molecular target of **Fengabine** remains unknown. The available evidence suggests that **Fengabine** acts at an unknown upstream target, which in turn modulates noradrenergic pathways, leading to an indirect enhancement of GABAergic neurotransmission.



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Caption: Proposed indirect GABAergic mechanism of **Fengabine**.

Pharmacokinetics

A capillary gas chromatographic method for the determination of **Fengabine** and its metabolites in plasma was developed and applied to pharmacokinetic studies. The detection limit for **Fengabine** was reported to be lower than 1 ng/ml.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance, volume of distribution, and major metabolites) for both preclinical species and humans are not available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would contain this information.

Clinical Development

An overview of six double-blind clinical trials comparing **Fengabine** to TCAs (clomipramine, amitriptyline, and imipramine) in the treatment of depression has been published.

Table 2: Summary of Fengabine Clinical Trials vs. TCAs

Parameter	Fengabine	Tricyclic Antidepressants (TCAs)
Total Patients	194	204
Patient Population	284 Major Depression, 114 Minor Depression (Total across both arms)	284 Major Depression, 114 Minor Depression (Total across both arms)
Dosage Range	600 - 2400 mg/day	50 - 200 mg/day
Treatment Duration	4 weeks	4 weeks
Primary Efficacy Measure	Hamilton Depression Rating Scale (HAM-D)	Hamilton Depression Rating Scale (HAM-D)

Clinical Efficacy

Overall, no significant differences in mean HAM-D scores were observed between the **Fengabine** and TCA treatment groups at any assessment period. However, a trend was noted where TCAs performed slightly better in patients with major depression, while **Fengabine** showed a slight advantage in those with minor depression. In terms of clinical improvement as rated by physicians, 74% of patients treated with **Fengabine** were rated as improved or much improved, compared to 72% of those treated with TCAs.

Note: Specific mean HAM-D scores and standard deviations are not provided in the overview publication.

Safety and Tolerability

Fengabine was generally well-tolerated and notably lacked sedative effects. Anticholinergic side effects were significantly more frequent in the TCA group. However, alterations in gamma-glutamyl transferase (GGT) were more common in the **Fengabine** group (30.4% vs. 10.5%), which was suggested to be due to enzymatic induction. An increase in cholesterol values was also observed more frequently in patients receiving **Fengabine**.

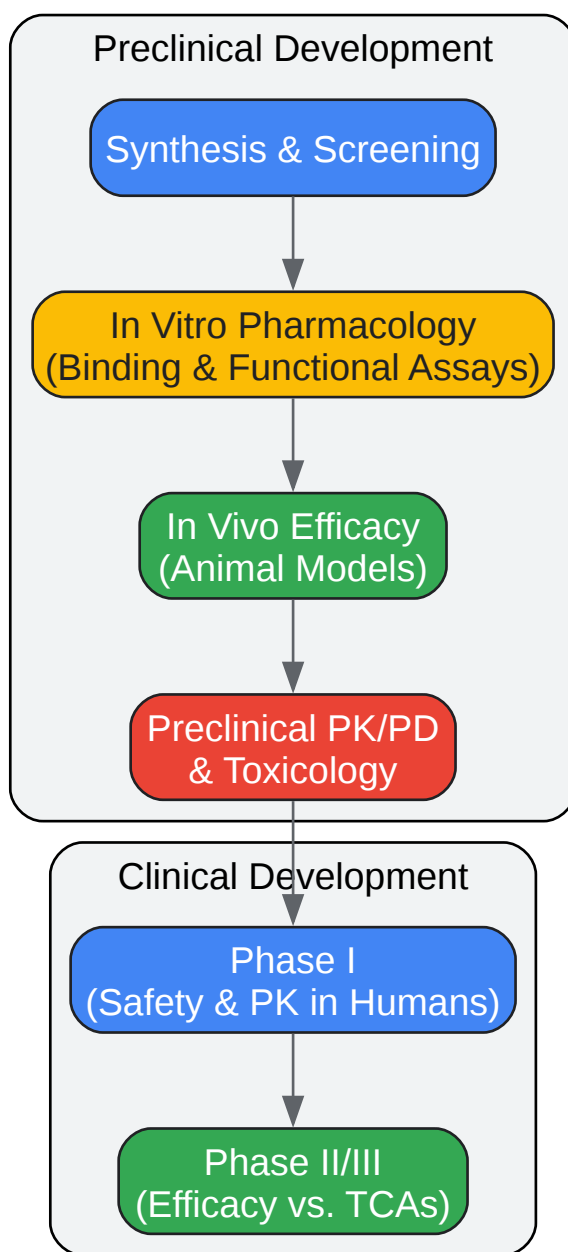
Experimental Protocols

Double-Blind, Randomized Controlled Trials:

- Objective: To compare the efficacy and safety of **Fengabine** with standard-of-care TCAs in patients with depression.
- Methodology:
 - Patient Selection: Adult patients (male and female) diagnosed with major or minor depression according to DSM-III criteria were enrolled.
 - Randomization: Patients were randomly assigned to receive either **Fengabine** or a TCA in a double-blind manner.
 - Dosing: Doses were titrated within the specified ranges based on clinical response and tolerability.
 - Efficacy Assessment: The primary outcome measure was the change in the total score on the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week treatment period.
 - Safety Assessment: Adverse events were recorded throughout the study. Laboratory parameters, including GGT and cholesterol, were monitored.
 - Statistical Analysis: Appropriate statistical methods were used to compare the changes in HAM-D scores and the incidence of adverse events between the two treatment groups.

Summary and Conclusion

Fengabine was a novel antidepressant candidate with a unique, albeit not fully understood, indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more favorable side effect profile, particularly concerning sedation and anticholinergic effects. Despite these promising attributes, the development of **Fengabine** did not proceed to market for reasons that are not publicly documented. The available data suggest that further investigation into compounds with a similar mechanism of action could be a viable strategy for the development of novel antidepressants.



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Caption: **Fengabine** Drug Development Workflow.

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References

- 1. Fengabine, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fengabine, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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